molecular formula C17H12Cl3NO4S B15108742 5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B15108742
M. Wt: 432.7 g/mol
InChI Key: BVSTWNYMBKSINM-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate is a complex organic compound that features a quinoline backbone substituted with chlorine atoms at the 5 and 7 positions, and a sulfonate ester group attached to a chlorinated ethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinolin-8-yl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate ester group enhances its solubility and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H12Cl3NO4S

Molecular Weight

432.7 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-chloro-2-ethoxybenzenesulfonate

InChI

InChI=1S/C17H12Cl3NO4S/c1-2-24-14-6-5-10(18)8-15(14)26(22,23)25-17-13(20)9-12(19)11-4-3-7-21-16(11)17/h3-9H,2H2,1H3

InChI Key

BVSTWNYMBKSINM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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